6-(4-chloro-3-nitrophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one
Overview
Description
6-(4-chloro-3-nitrophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one is a chemical compound that has been the subject of scientific research in recent years. This compound has shown potential as a pharmacological agent due to its unique chemical structure and properties. In
Mechanism Of Action
The mechanism of action of 6-(4-chloro-3-nitrophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one is not fully understood. However, studies have shown that it inhibits the activity of certain enzymes involved in inflammation and cancer progression. It also modulates certain signaling pathways involved in the regulation of cell growth and survival.
Biochemical And Physiological Effects
Studies have shown that 6-(4-chloro-3-nitrophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one has significant biochemical and physiological effects. It has been shown to reduce inflammation, inhibit cancer cell growth, and improve cognitive function. It has also been shown to have antibacterial properties.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 6-(4-chloro-3-nitrophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one in lab experiments is its unique chemical structure and properties. It has shown potential as a pharmacological agent in various fields. However, one of the limitations of using this compound is its limited solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Future Directions
There are many future directions for the scientific research of 6-(4-chloro-3-nitrophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one. One possible direction is to further investigate its potential as an anti-inflammatory and anti-cancer agent. Another direction is to explore its potential use in the treatment of neurodegenerative diseases. Additionally, further optimization of the synthesis method could lead to the development of more efficient and cost-effective production methods.
Scientific Research Applications
The unique chemical structure of 6-(4-chloro-3-nitrophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one has made it a subject of scientific research in various fields. This compound has shown potential as an anti-inflammatory, anti-cancer, and anti-bacterial agent. It has also been studied for its potential use in the treatment of neurodegenerative diseases.
properties
IUPAC Name |
3-(4-chloro-3-nitrophenyl)-4-methyl-4,5-dihydro-1H-pyridazin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3O3/c1-6-4-10(16)13-14-11(6)7-2-3-8(12)9(5-7)15(17)18/h2-3,5-6H,4H2,1H3,(H,13,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJXLFWFRDVWRSY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)NN=C1C2=CC(=C(C=C2)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20386858 | |
Record name | 6-(4-chloro-3-nitrophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20386858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-chloro-3-nitrophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one | |
CAS RN |
117397-88-3 | |
Record name | 6-(4-chloro-3-nitrophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20386858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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